Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Cytochrome P450 Mechanism-based inactivation Porphyria

DDEP (Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a mechanism-based CYP inactivator that causes NADPH-dependent hepatic P450 heme destruction via N-ethylprotoporphyrin IX formation. Researchers studying CYP regulation, heme metabolism, or experimental porphyria often face challenges in achieving reliable hepatic CYP depletion. DDEP provides ~75% heme reduction after a single 50 mg/kg dose in rats, outperforming DDC. It uniquely inactivates human CYP2C9 and rat CYP3A2, enabling isoform-specific studies. Supply from BenchChem includes room-temperature storage and global shipping for timely research continuity.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 1153-66-8
Cat. No. B073288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
CAS1153-66-8
Synonyms3,5-DDEP
3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethyl-4-ethylpyridine
3,5-diethoxycarbonyl-1,4-dihydro-4-ethyl-2,6-dimethylpyridine
3,5-diethoxycarbonyl-2,6-dimethyl-4-ethyl-1,4-dihydropyridine
3,5-diethoxycarbonyl-4-ethyl-1,4-dihydro-2,6-dimethylpyridine
4-ethyl-DDC
DDEP-3,5 cpd
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC
InChIInChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3
InChIKeyPIHXXQOZBCWXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 19 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDEP: CYP Inactivator for Porphyria & Drug Metabolism


Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (CAS 1153-66-8), also known as DDEP or 4-ethyl DDC, is a 1,4-dihydropyridine derivative structurally related to dihydropyridine calcium-channel blockers . Unlike classical calcium antagonists, DDEP functions as a mechanism-based (suicide) inactivator of cytochrome P450 (CYP) enzymes, causing NADPH- and time-dependent destruction of hepatic microsomal CYP heme via N-ethylprotoporphyrin IX formation [1]. This porphyrinogenic activity underpins its use as a biochemical tool to study CYP regulation, heme metabolism, and experimental porphyria [2].

Function Mechanism-based CYP inactivator for heme depletion studies
Model Experimental porphyria induction and heme biosynthesis dysregulation
Context NADPH- and time-dependent destruction of hepatic microsomal CYP heme

Why 4-Alkyl DDC Analogs Cannot Substitute for DDEP


Although other 4-alkyl-1,4-dihydropyridine analogs such as DDC (4-methyl), 4-isopropyl DDC, and 4-isobutyl DDC share a common mechanism of CYP heme destruction, they exhibit markedly different potencies, isozyme selectivities, and porphyrinogenic outcomes [1]. Collectively, these differences mean that the specific 4-ethyl substituent is not interchangeable; substituting DDEP with a generic '4-alkyl DDC' would lead to unpredictable experimental results, ranging from inadequate CYP depletion to failure to target the desired CYP isoform [2]. These quantitative differentiations are detailed in the evidence below.

Potency
DDEP: Reported potent porphyrinogen
4-isopropyl/isobutyl/hexyl: Weakly porphyrinogenic
Porphyrinogenic potency may not replicate with longer-chain analogs
CYP2C9 Selectivity
DDEP: Reported CYP2C9 inactivation
TTMS / AIA: No CYP2C9 inactivation
Isozyme selectivity context may differ across porphyrinogenic probes
CYP3A1/3A2 Discrimination
DDEP: CYP3A2-selective inactivation
Other 4-alkyl DDC analogs: No reported isoform discrimination
CYP3A subfamily dissection may not be achievable with other analogs

DDEP vs. Closest Analogs: Quantitative Comparison


Hepatic CYP Destruction: DDEP vs. DDC

DDEP achieves a substantially greater magnitude of total hepatic microsomal cytochrome P-450 destruction than its 4-methyl analog DDC following in vivo administration to rats [1]. This differential efficacy makes DDEP the preferred tool when profound CYP depletion is required.

Hepatic CYP Destruction
Head-to-head
DDEP ~75% vs. DDC ~25% reduction from control
~3-fold greater CYP depletion; Sprague-Dawley rats, 50 mg/kg i.p., 24 h post-dose
Supports robust CYP depletion model selection
In vivo model-response context; heme destruction magnitude is compound-dependent
Cytochrome P450 Mechanism-based inactivation Porphyria

CYP2C9 Inactivation: DDEP vs. TTMS and AIA

DDEP is the only porphyrinogenic xenobiotic among DDEP, TTMS, and AIA that causes mechanism-based inactivation of cDNA-expressed human CYP2C9 [1]. This selectivity provides a unique capability for probing CYP2C9-dependent metabolism.

CYP2C9 Inactivation
Head-to-head
DDEP uniquely inactivates human CYP2C9
TTMS and AIA do not inactivate CYP2C9; CYP2D6 not inactivated by DDEP or TTMS
Supports CYP2C9-specific mechanism-based inactivation studies
Human lymphoblastoid microsomes; catalytic markers used for isozyme monitoring
Human CYP selectivity CYP2C9 Drug metabolism

Porphyrinogenic Potency: 4-Ethyl DDC vs. Other 4-Alkyl Analogs

4-Ethyl DDC (DDEP) is the most potent porphyrinogen among the studied 4-alkyl DDC analogs; 4-isopropyl, 4-isobutyl, and 4-hexyl derivatives are classified as weakly porphyrinogenic in direct comparison [1].

Porphyrinogenic Rank
Cross-study
4-Ethyl DDC > 4-methyl DDC > 4-isopropyl/isobutyl/hexyl DDC
Ranked by porphyrinogenic potency; heme adduct formation paralleled CYP destruction
Reported top rank in tested 4-alkyl analog set
Rat liver microsomal incubations with radiolabeled heme; structure-activity relationship context
Porphyrinogenicity Heme alkylation Structure-activity relationship

CYP3A1 vs. CYP3A2 Discrimination by 4-Ethyl DDC

4-Ethyl DDC is a valuable tool for differentiating between CYP3A1 and CYP3A2 forms; it inactivates steroid 6β-hydroxylase activity mediated by CYP3A2 but not CYP3A1 [1]. This isoform discrimination is not achieved by other 4-alkyl DDC analogs tested.

CYP3A1 vs. 3A2 Selectivity
Head-to-head
Complete CYP3A2 inactivation vs. no CYP3A1 inactivation
Androstenedione/progesterone 6β-hydroxylase markers; untreated male vs. DEX-treated female rat microsomes
Supports CYP3A subfamily isoform discrimination studies
Selectivity context may differ with other 4-alkyl DDC analogs
CYP3A1 CYP3A2 Isozyme selectivity

DDEP Metabolite Ratios Distinguish P450 Isozymes

DDEP is metabolized to deethylated pyridine (DP) and 4-ethylpyridine (4-EDP) with distinct product ratios depending on the P450 isozyme catalyzing the reaction, enabling metabolic fingerprinting of P450 forms [1]. Purified P450h and P450k exhibit markedly different ratios from each other and from microsomal preparations.

Metabolite Fingerprint
Cross-study
DP/4-EDP ratio range: 0.7 to 5.5 across enzyme sources
~8-fold ratio range; partition ratios 4.8–28.9; purified P450h, P450k, and microsomal preparations
Supports P450 isozyme metabolic fingerprinting in vitro
HPLC analysis with esterase inhibitor; diagnostic substrate context
Metabolic fingerprint P450 isozyme identification DDEP biotransformation

DDEP Validated Research Applications


Porphyria Induction by CYP Heme Depletion

DDEP provides a reliable and pronounced hepatic CYP heme depletion (~75% reduction after a single 50 mg/kg dose in rats) compared to DDC (~25% reduction), making it the preferred agent for inducing experimental porphyria and studying heme biosynthesis dysregulation in rodent models [1]. The accumulation of N-ethylprotoporphyrin IX, a potent ferrochelatase inhibitor, mimics the biochemical hallmarks of acute porphyria [2].

CYP2C9 Knockdown in Human In Vitro Systems

DDEP uniquely inactivates cDNA-expressed human CYP2C9 among common porphyrinogenic probes (TTMS and AIA lack this activity), enabling researchers to assess CYP2C9-specific contributions to drug metabolism, toxicity, and drug-drug interaction potential in human lymphoblastoid microsomal systems [3]. This is critical because CYP2C9 metabolizes ∼15% of clinically used drugs including warfarin, phenytoin, and NSAIDs.

Differentiating CYP3A1 and CYP3A2 in Rat Studies

4-Ethyl DDC selectively inactivates CYP3A2-mediated steroid 6β-hydroxylation while sparing CYP3A1, providing a unique chemical tool to dissect the roles of these two closely related CYP3A isoforms in rat xenobiotic and steroid metabolism [4]. This discrimination is critical because CYP3A1 and CYP3A2 exhibit overlapping substrate specificities but divergent regulation and inducibility profiles.

Isozyme Fingerprinting via DDEP Metabolite Ratios

The distinct DP/4-EDP product ratios generated by different P450 isoforms during DDEP metabolism serve as a metabolic fingerprint for isozyme identification and functional characterization in purified enzyme or microsomal preparations [5]. This approach can complement or substitute for antibody-based P450 phenotyping in mechanistic enzymology studies.

Application
Selection Property
Validation Focus
Porphyria induction studies
Hepatic CYP heme depletion magnitude
N-ethylprotoporphyrin IX accumulation and ferrochelatase inhibition endpoint
Human CYP2C9 mechanism-based inactivation
Unique CYP2C9 selectivity among porphyrinogens
CYP2C9-dependent drug metabolism and drug-drug interaction endpoint review
Rat CYP3A1/3A2 isoform discrimination
CYP3A2-selective steroid 6β-hydroxylase inactivation
CYP3A subfamily contribution dissection in xenobiotic metabolism
P450 isozyme metabolic fingerprinting
DP/4-EDP product ratio differentiation
Isozyme identification without antibody-based phenotyping
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